molecular formula C26H31FN4O2 B6035894 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol

Cat. No.: B6035894
M. Wt: 450.5 g/mol
InChI Key: FTHWMUJWAGGGNZ-UHFFFAOYSA-N
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Description

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactionsThe pyrimidinyl group is then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluoro or methoxy groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity and subsequent physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazine
  • 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-2-yl]ethanol

Uniqueness

What sets 2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2/c1-19-4-3-5-21(12-19)26-28-14-20(15-29-26)16-30-9-10-31(23(18-30)8-11-32)17-22-6-7-24(33-2)13-25(22)27/h3-7,12-15,23,32H,8-11,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWMUJWAGGGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)CN3CCN(C(C3)CCO)CC4=C(C=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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